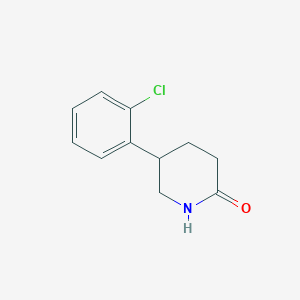

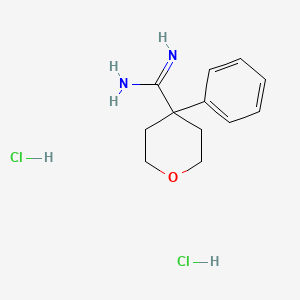

5-(2-クロロフェニル)-2-ピペリドン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-(2-Chlorophenyl)-2-piperidone derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis reactions. A notable synthesis pathway starts from 2,3-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% for the target compound after several reaction steps. These synthesis methods highlight the compound's accessibility for further chemical and pharmacological research (Quan, 2006).

Molecular Structure Analysis

Molecular structure analysis of 5-(2-Chlorophenyl)-2-piperidone derivatives, such as those involving N-benzenesulfonyl substituents, reveals significant changes in configuration affecting their biological activity. Single-crystal structure analysis indicates a 'sofa' conformation for the piperidone ring, influenced by the presence of substituents, which may impact the compound's chemical reactivity and interaction with biological targets (Li et al., 2018).

Chemical Reactions and Properties

5-(2-Chlorophenyl)-2-piperidone undergoes various chemical reactions, including those leading to the formation of complexes with phenols, indicating its capability to engage in hydrogen bonding and other interactions that could be leveraged in drug design and synthesis. Such interactions are crucial for understanding the compound's reactivity and potential as a scaffold for developing new chemical entities (Kumar, Sabesan, & Krishnan, 2002).

科学的研究の応用

抗ウイルス活性

インドール誘導体は、有望な抗ウイルス活性を示しています。例えば:

- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体はインフルエンザAに対して阻害活性を示し、化合物メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸塩は7.53 μmol/LのIC50を示しました .

- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体はコクサッキーB4ウイルスに対して強力な抗ウイルス効果を示し、IC50値は0.4〜2.1 μg/mLの範囲でした .

抗真菌効果

インドール誘導体は、抗真菌特性についても研究されています:

- カルコン3-(2-クロロフェニル)-1-(2′-ヒドロキシ-4′,6′-ジメトキシフェニル)プロプ-2-エン-1-オンはトリコフィトン・ルブルムに対して高い効果を示し、標準化株と臨床分離株の両方を阻害しました .

生物学的および臨床的用途

インドール誘導体は、さまざまな医薬品化合物におけるファーマコフォアとして機能します:

その他の用途

要約すると、5-(2-クロロフェニル)-2-ピペリドンは、インドール誘導体として、さまざまな分野で大きな可能性を秘めています。その完全な治療能力を解き放つためには、さらなる研究が不可欠です。 🌱🔬 .

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane

Biochemical Pathways

Indole derivatives, which share structural similarities with 5-(2-chlorophenyl)-2-piperidone, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that 5-(2-Chlorophenyl)-2-piperidone may influence multiple biochemical pathways.

Result of Action

Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.

特性

IUPAC Name |

5-(2-chlorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHHTIOJCNRSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)